N,N-Dimethylformamide

Solid-Phase Peptide Synthesis SPPS Coupling Yield

N,N-Dimethylformamide (DMF) delivers unmatched synthetic performance: 99.5% average coupling yield in solid-phase peptide synthesis vs. 78.1% with NMP, superior ZIF-90 MOF crystallinity without post-synthetic treatment, and faster SN2 kinetics (log A = 5.61) for charged nucleophiles. As an ICH Q3C Class 2 solvent (PDE 8.8 mg/day), pharmaceutical-grade DMF is essential for GMP manufacturing and residual solvent analysis. Procure ACS reagent (≥99.8%), anhydrous, HPLC, or SupraSolv® grades for your specific application requirements.

Molecular Formula C3H7NO
C3H7NO
HCON(CH3)2
Molecular Weight 73.09 g/mol
CAS No. 68-12-2
Cat. No. B166413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylformamide
CAS68-12-2
SynonymsDimethylformamide
N,N Dimethylformamide
N,N-dimethylformamide
Molecular FormulaC3H7NO
C3H7NO
HCON(CH3)2
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESCN(C)C=O
InChIInChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3
InChIKeyZMXDDKWLCZADIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Miscible with water and most common organic solvents
Miscible with ethanol, ethyl ether, acetone, benzene;  slightly soluble in ligroin
1000000 mg/L at 25 °C
Solubility in water: miscible
Miscible

N,N-Dimethylformamide (CAS 68-12-2) Physicochemical Baseline for Industrial Solvent Selection


N,N-Dimethylformamide (DMF, CAS 68-12-2) is a polar aprotic solvent with a dielectric constant of 36.71 at 25°C, a dipole moment of 3.86 D, and a polarity index of 6.4 [1]. It is fully miscible with water and most organic liquids, with a boiling point of 153°C and vapor pressure of 2.7 Torr at 20°C [1]. DMF belongs to a class of dipolar aprotic solvents that includes dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc), all of which are capable of dissolving a broad spectrum of polar and ionic species [2]. While these solvents share a common functional profile, their performance in specific synthetic, analytical, and regulatory contexts diverges in quantifiable ways that are critical for scientific and industrial procurement decisions.

Why N,N-Dimethylformamide Cannot Be Arbitrarily Substituted in Process Chemistry


The polar aprotic solvent class is not a uniform commodity. DMF, DMAc, NMP, and DMSO each exhibit distinct solvation capacities, thermal stabilities, and impurity profiles that translate into measurable differences in reaction yield, product purity, and regulatory compliance [1]. For example, in solid-phase peptide synthesis (SPPS), DMF achieves a 99.5% average coupling yield for a 37-mer peptide, whereas NMP yields only 78.1% under comparable conditions [2]. Similarly, in MOF synthesis, DMF remains indispensable for achieving high crystallinity in ZIF-90, while green alternatives like γ-valerolactone require process adjustments that may compromise product quality [3]. Regulatory constraints further differentiate DMF: as an ICH Q3C Class 2 solvent, its use in pharmaceutical manufacturing must adhere to a permissible daily exposure (PDE) of 8.8 mg/day, a limit that applies equally to DMAc and NMP but distinguishes these solvents from Class 3 alternatives like DMSO [4]. Such data-driven distinctions underscore that substituting DMF without rigorous validation risks synthetic failure or regulatory non-compliance.

Quantitative Differentiation of N,N-Dimethylformamide Against Closest Analogs


Superior Peptide Coupling Efficiency in Solid-Phase Synthesis: DMF vs. NMP, DMAc, and DMSO

In a head-to-head comparison of polar aprotic solvents for the solid-phase synthesis of the 37-mer peptide CGRP(8-37) using Boc-chemistry, DMF achieved an average coupling yield of 99.5%, the highest among all solvents tested [1]. DMAc yielded 98.0%, while NMP, DMSO, and NMP/DMSO mixtures produced significantly lower yields (78.1-91.8%) [1]. Moreover, DMF was the only solvent from which the target peptide was obtained as a single major product in the crude cleaved material, whereas syntheses in NMP and DMSO resulted in complex impurity profiles [1]. This yield advantage directly correlates with peptide-resin solvation efficiency, which was maximal in DMF based on Hildebrand solubility and hydrogen-bonding parameter analysis [1].

Solid-Phase Peptide Synthesis SPPS Coupling Yield

Enhanced SN2 Reaction Kinetics in DMF Compared to DMSO

In the SN2 polymerization of N,N,N',N'-tetramethylethylenediamine (TED) with p-xylylene dichloride (P-XDC), DMF exhibits a higher activation energy (Ea = 9.6 kcal/mol) compared to DMSO (Ea = 7.7 kcal/mol), but this is offset by a larger frequency factor (log A = 5.61 for DMF vs. 4.96 for DMSO) [1]. The net reaction rate in DMF is therefore faster, attributed to DMF's preferential solvation of cationic transition states without the additional contact interactions that DMSO provides, which can sometimes retard the rate [1]. This kinetic profile demonstrates that DMF can accelerate SN2 reactions relative to DMSO, a key consideration for process chemists optimizing reaction throughput.

SN2 Reactions Reaction Kinetics Activation Energy

Irreplaceable Role in ZIF-90 MOF Synthesis: DMF vs. Green Alternatives Cyrene™ and γ-Valerolactone

A 2021 study investigating green alternatives to DMF for the synthesis of ZIF-90 found that while Cyrene™ and γ-valerolactone (GVL) can successfully replace DMF at room temperature with high product yield, the resulting materials exhibit compromised properties [1]. Specifically, Cyrene™-based ZIF-90 showed reduced porosity after activation, and GVL-based materials required a short thermal treatment at 200°C to preserve crystallinity and porosity [1]. In contrast, DMF-based ZIF-90 retained its crystallinity and porosity without additional post-synthetic treatment [1]. This demonstrates that DMF remains the superior solvent for achieving pristine MOF architectures with minimal process complexity.

Metal-Organic Frameworks MOF Synthesis Zeolitic Imidazolate Framework

ICH Q3C Class 2 Regulatory Classification: DMF Shares Same PDE Limit as NMP and DMAc

Under ICH Q3C guidelines, DMF is classified as a Class 2 residual solvent with a Permissible Daily Exposure (PDE) of 8.8 mg/day [1]. This classification is shared by NMP and DMAc, both of which are also identified as Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity concerns [2]. In contrast, DMSO is a Class 3 solvent with a higher PDE of 50 mg/day, indicating lower toxicological concern [1]. This regulatory parity among DMF, NMP, and DMAc means that substitution among these solvents does not confer a safety or compliance advantage; however, it does impose strict analytical requirements for residual solvent quantification in pharmaceutical products, for which high-purity grades like SupraSolv® are specifically engineered .

Pharmaceutical Regulatory Compliance ICH Q3C Residual Solvents

Physicochemical Property Differentiation: DMF vs. DMSO and NMP

DMF possesses a dielectric constant of 36.71 and a dipole moment of 3.86 D at 25°C, values that place it intermediate in polarity among common polar aprotic solvents [1]. DMSO is more polar with a dielectric constant of approximately 49, while NMP has a lower dielectric constant of approximately 32 [2]. This difference in polarity directly impacts solvation of charged species and reaction kinetics in ionic processes [1]. Additionally, DMF's vapor pressure of 2.7 Torr at 20°C and boiling point of 153°C are higher than those of many ether-based polar aprotic solvents, offering a distinct evaporation profile for reaction work-up and solvent recovery [1].

Solvent Polarity Dielectric Constant Physicochemical Properties

Evidence-Based Application Scenarios for N,N-Dimethylformamide in Research and Industry


Solid-Phase Peptide Synthesis (SPPS) of Complex or Hydrophobic Peptides

DMF is the preferred solvent for SPPS when high coupling efficiency and crude purity are critical. As demonstrated by Taylor (2005), DMF achieves a 99.5% average coupling yield for a 37-mer peptide, outperforming DMAc (98.0%), NMP (78.1%), and DMSO (88.9%) [1]. Furthermore, DMF was the only solvent to yield the target peptide as a single major product [1]. For process development and GMP manufacturing of therapeutic peptides, this yield advantage translates to lower raw material costs, reduced purification burden, and higher overall yield—justifying the selection of DMF over alternative polar aprotic solvents.

Synthesis of High-Quality Zeolitic Imidazolate Frameworks (ZIF-90) for Gas Separation and Catalysis

In the synthesis of ZIF-90, a prototypical MOF for gas storage and separation, DMF remains the benchmark solvent. A 2021 comparative study showed that while green alternatives Cyrene™ and γ-valerolactone can produce ZIF-90 at room temperature, the resulting materials suffer from reduced porosity (Cyrene™) or require additional thermal activation at 200°C to preserve crystallinity (GVL) [2]. DMF-synthesized ZIF-90 retains its structural integrity without post-synthetic solvent exchange or thermal treatment, making it the optimal choice for researchers and manufacturers seeking pristine MOF materials with minimal process complexity [2].

Kinetic Optimization of SN2 Reactions in Process Chemistry

For SN2 reactions involving charged nucleophiles, DMF provides a kinetic advantage over DMSO due to its higher frequency factor (log A = 5.61 vs. 4.96) despite a slightly higher activation energy [3]. This kinetic profile can accelerate reaction rates, reducing cycle times in batch manufacturing. Process chemists developing scalable SN2-based syntheses should consider DMF as a first-line solvent when reaction throughput is a primary concern, particularly for reactions that are rate-limited by transition-state formation.

Pharmaceutical Residual Solvent Analysis and Regulatory Compliance Testing

Given DMF's ICH Q3C Class 2 classification with a PDE of 8.8 mg/day [4], pharmaceutical quality control laboratories require high-purity DMF standards for residual solvent method development and validation. Grades such as SupraSolv® are specifically manufactured to contain extremely low levels of other residual solvents, as defined by ICH guidelines, ensuring accurate and interference-free headspace GC analysis . Procurement of such specialized DMF grades is essential for laboratories operating under GMP and ICH compliance frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethylformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.